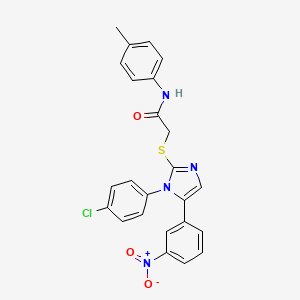

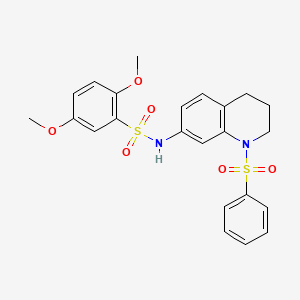

2-((1-(4-氯苯基)-5-(3-硝基苯基)-1H-咪唑-2-基)硫代)-N-(对甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. In the first study, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was synthesized and characterized through various spectroscopic methods, including 1H and 13C NMR, ESI-MS, and X-ray crystallography . The compound was found to crystallize in the monoclinic space group P21/n, with intramolecular hydrogen bonding observed within the structure. The second paper describes the synthesis of six 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one compounds and two 4-aryl-1-[2-(acetamido)-3-(4-chlorophenyl)acryloyl]thiosemicarbazide compounds . These were obtained by reacting aromatic aldehydes or aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which itself was prepared from 4-chlorobenzaldehyde and acetylglycine.

Molecular Structure Analysis

The molecular structure of the synthesized compounds was elucidated using X-ray crystallography, which revealed the presence of intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . The crystal structure analysis showed the significance of the S(6) motif, which is a type of hydrogen bonding pattern. The intermolecular interactions were further detailed through Hirshfeld surface analysis, highlighting the presence of various contacts such as H⋯O/O⋯H and C⋯O/O⋯C, among others.

Chemical Reactions Analysis

Although the specific chemical reactions of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide are not detailed in the provided papers, the synthesis of structurally related compounds involves reactions with aromatic aldehydes and aryl isothiocyanates . These reactions are likely to involve nucleophilic addition and condensation steps, which are common in the synthesis of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated, with a particular focus on their optical properties. Compound 1 exhibited solvatochromic effects, which means that its color changes with the polarity of the solvent . This behavior is indicative of the compound's interaction with the solvent and can be used to infer information about its electronic structure. Time-dependent DFT calculations suggested that deprotonation processes occur in polar solvents such as DMF, which is consistent with the observed solvatochromism.

科学研究应用

合成和抗惊厥活性

- Aktürk 等人 (2002) 的一项研究探讨了 omega-(1H-咪唑基)-N-苯基烷酸酰胺衍生物的合成和抗惊厥活性。他们合成了具有各种取代基的化合物,并测试了它们对由最大电击 (MES) 诱发的癫痫发作的活性,确定了具有显着抗惊厥特性的化合物 (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

缓蚀作用

- Rouifi 等人 (2020) 的研究合成了新的杂环苯并咪唑衍生物,包括与查询化合物结构相似的化合物,并研究了它们在 HCl 溶液中对碳钢的缓蚀潜力。他们发现这些衍生物是有效的缓蚀剂,抑制效率随着浓度的增加而增加 (Rouifi 等人,2020).

抗肿瘤活性评估

- Yurttaş、Tay 和 Demirayak (2015) 的一项研究评估了具有不同杂环的 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物的抗肿瘤活性。这些化合物针对各种人类肿瘤细胞系进行了潜在的抗肿瘤活性测试,确定了一些具有相当抗癌活性的化合物 (Yurttaş, Tay, & Demirayak, 2015).

电化学和光学性质

- Soylemez 等人 (2015) 专注于合成一种新型单体及其共聚以进行电化学研究。他们研究了这些材料的光学和电致变色特性,表明在电子和光子器件中具有潜在应用 (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

配位配合物和抗氧化活性

- Chkirate 等人 (2019) 的一项新研究合成了吡唑-乙酰胺衍生物,并表征了它们与 Co(II) 和 Cu(II) 的配位配合物。该研究探讨了氢键对自组装过程的影响,并评估了这些配合物的抗氧化活性,证明了显着的抗氧化特性 (Chkirate 等人,2019).

属性

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3S/c1-16-5-9-19(10-6-16)27-23(30)15-33-24-26-14-22(17-3-2-4-21(13-17)29(31)32)28(24)20-11-7-18(25)8-12-20/h2-14H,15H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVVSFRYMNAAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)

![5-(Bromomethyl)-2-fluorospiro[2.3]hexane](/img/structure/B2552251.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)